molecular formula C8H9IO B1599727 5-Iodo-2-methylanisole CAS No. 220728-62-1

5-Iodo-2-methylanisole

Cat. No. B1599727
M. Wt: 248.06 g/mol
InChI Key: JVKISKVALBFNFA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylanisole is a chemical compound with the linear formula C8H9IO . It is a versatile building block that can be used in the preparation of complex compounds .


Synthesis Analysis

5-Iodo-2-methylanisole is an intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, pesticides, and herbicides . It can be used in the preparation of complex compounds .


Molecular Structure Analysis

The molecular weight of 5-Iodo-2-methylanisole is 248.06 g/mol . The InChI code for this compound is 1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

5-Iodo-2-methylanisole is a versatile building block that can be used in various chemical reactions . For instance, it can be used in the preparation of complex compounds . It is also an intermediate in the synthesis of many biologically active compounds .


Physical And Chemical Properties Analysis

5-Iodo-2-methylanisole is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Transcriptional Regulation and DNA Methylation

  • Research on Methyl-CpG-Binding Proteins : Studies like the one by Nan et al. (1998) focus on the role of methyl-CpG-binding proteins like MeCP2 in gene regulation. This research highlights the interaction between DNA methylation and histone deacetylation, fundamental processes in mammalian development and viral genome repression.

  • DNA Methylation Mapping : The work of Clark et al. (1994) provides insights into DNA methylation's role in gene control. They developed a genomic sequencing technique for detecting methylated cytosines, essential for understanding gene regulation in development, aging, and cancer.

Chemical Analysis and Synthesis

  • Ninhydrin Reaction in Amino Acid Analysis : Research by Moore (1968) explores the use of alternative solvents like dimethyl sulfoxide for the ninhydrin reaction in amino acid analysis, contributing to safer and more efficient analytical methods.

  • Regiospecific Iodination : A study by Carreño et al. (1996) demonstrates the regiospecific iodination of methoxy substituted benzenes and naphthalenes, showing the application of 5-Iodo-2-methylanisole in organic synthesis.

Environmental Analysis

  • Off-Flavor Compounds in Water Samples : In the environmental sector, the work of Benanou et al. (2003) involves the analysis of off-flavor compounds, including 2-methylisoborneol, in water samples. This research contributes to understanding and mitigating environmental contamination.

Pharmaceutical and Medical Applications

  • Nucleoside Analogs in Antiviral Activity : The study by Smith et al. (1982) discusses a nucleoside analog with potent antiviral activity, illustrating the role of 5-Iodo-2-methylanisole derivatives in developing antiviral drugs.

Research on Human Cancer Cell Lines

  • DNA Methylation in Cancer Cell Lines : The research by Paz et al. (2003) focuses on the DNA methylation environment in human cancer cell lines, which is crucial for understanding cancer cell behavior and developing treatments.

Safety And Hazards

5-Iodo-2-methylanisole is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

5-Iodo-2-methylanisole is a promising compound for future research due to its versatility as a building block in the preparation of complex compounds . It can be used as an intermediate in the synthesis of many biologically active compounds, expanding its potential applications in various fields .

properties

IUPAC Name

4-iodo-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKISKVALBFNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447337
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylanisole

CAS RN

220728-62-1
Record name 5-iodo-2-methyl anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-amino-2-methylanisole (8.05 g, 58.7 mmol) was dissolved in 244 mL water and 8.1 mL concentrated H2SO4 and cooled to 0° C. NaNO2 (4.86 g, 70.4 mmol) in 61 mL water was added dropwise with stirring. Reaction was stirred 30 minutes at 0° C. Urea (0.70 g, 11.7 mmol) was added and stirring continued for an additional 30 minutes. The pale yellow solution was transferred to a dropping funnel and added slowly to a stirred solution of potassium iodide (19.48 g, 117.4 mmol) in 122 mL water. The solution was stirred at ambient temperature for 1 h after completion of the addition. The reaction was extracted with diethyl ether (3×300 mL). The organic extracts were combined and washed with 1M Na2S2O3 (2×200 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield 9.60 g (66%) of 5-iodo-2-methyl anisole as a brown oil.
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.7 g
Type
reactant
Reaction Step Four
Quantity
19.48 g
Type
reactant
Reaction Step Five
Name
Quantity
122 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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